(1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hcl
CAS No.:
Cat. No.: VC17483480
Molecular Formula: C7H16ClNO
Molecular Weight: 165.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16ClNO |
|---|---|
| Molecular Weight | 165.66 g/mol |
| IUPAC Name | (1S)-1-(oxan-2-yl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H15NO.ClH/c1-6(8)7-4-2-3-5-9-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7?;/m0./s1 |
| Standard InChI Key | BVZIEWDHTICZPG-OXIGJRIQSA-N |
| Isomeric SMILES | C[C@@H](C1CCCCO1)N.Cl |
| Canonical SMILES | CC(C1CCCCO1)N.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The molecular formula of (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride is C₇H₁₆ClNO, with a molecular weight of 165.66 g/mol . The compound consists of a six-membered THP ring attached to an ethanamine group, with the amine protonated and paired with a chloride ion to form the hydrochloride salt. The (1S)-configuration at the chiral center ensures enantiomeric purity, critical for interactions in biological systems .
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₆ClNO | |
| Molecular Weight | 165.66 g/mol | |
| Boiling Point | Not reported | - |
| Density | 1.0±0.1 g/cm³ (analogous) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of (1S)-1-(Tetrahydro-2H-pyran-2-YL)ethan-1-amine hydrochloride involves two primary steps:
Formation of the Tetrahydropyran Ring
The THP ring is synthesized via acid-catalyzed cyclization of 1,5-hexanediol, a method analogous to the preparation of 1-(Tetrahydro-2H-pyran-4-yl)ethanone . This step typically employs catalysts such as p-toluenesulfonic acid (p-TsOH) under reflux conditions.
Reductive Amination
The ethanamine group is introduced through reductive amination of a THP-containing ketone (e.g., 1-(Tetrahydro-2H-pyran-2-YL)ethanone) using ammonia and a reducing agent like sodium cyanoborohydride (NaBH₃CN) . The reaction proceeds under mild acidic conditions to stabilize the intermediate imine.
Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid (HCl) to yield the hydrochloride salt, enhancing solubility and stability .
Table 2: Representative Synthesis Conditions
Chemical and Physicochemical Properties
Reactivity and Stability
The compound participates in characteristic amine reactions:
-
Oxidation: Forms imines or nitroso derivatives with agents like KMnO₄.
-
Reduction: Converts to secondary alcohols using LiAlH₄.
-
Substitution: Undergoes nucleophilic substitution at the amine group with halides or alcohols .
The THP ring enhances rigidity, reducing conformational flexibility and improving thermal stability compared to acyclic analogs .
Solubility and Partitioning
As a hydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, methanol) but limited solubility in nonpolar solvents. The octanol-water partition coefficient (logP) is estimated to be -0.5, indicating moderate hydrophilicity .
Applications in Scientific Research
Asymmetric Synthesis
The (1S)-enantiomer serves as a chiral building block in the synthesis of pharmaceuticals, such as β-amino alcohol precursors for antiviral agents . Its stereochemical purity enables high enantiomeric excess (ee) in catalytic asymmetric reactions.
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